

# "solubility of phosphorus in molten iron"

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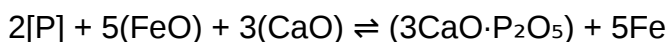
An In-depth Technical Guide to the Solubility of Phosphorus in Molten Iron

## Introduction

Phosphorus is a common element found in iron ores and coke, and it invariably makes its way into molten iron during production processes.[1] In the final steel product, phosphorus is generally considered an impurity as it can cause embrittlement, which deteriorates the toughness and ductility of the steel, particularly in applications requiring high formability and weldability.[2] Therefore, controlling the phosphorus content in steel is a critical objective in modern steelmaking. This is achieved by manipulating the chemical conditions to decrease the solubility of phosphorus in the molten iron and promote its transfer into a separate slag phase—a process known as dephosphorization.[3][4] This technical guide provides a comprehensive overview of the thermodynamic principles governing the solubility of phosphorus in molten iron, the key factors that influence this solubility, and the experimental methods used to quantify it.

## Thermodynamic Principles of Dephosphorization

The removal of phosphorus from molten iron is an oxidative reaction that transfers phosphorus from the liquid metal phase to the molten slag phase. The overall reaction can be represented as:



Where:

- [P] represents phosphorus dissolved in the molten iron.

- (FeO) and (CaO) represent iron (II) oxide and calcium oxide in the slag, respectively.
- $(3\text{CaO} \cdot \text{P}_2\text{O}_5)$  is the stable tricalcium phosphate formed in the slag.[4]

The efficiency of this process is dictated by the thermodynamics of the slag-metal system. Key parameters used to describe the equilibrium of phosphorus between the two phases are the phosphorus partition ratio ( $L_p$ ) and the phosphate capacity ( $\text{CPO}_4^{3-}$ ).[4]

- Phosphorus Partition Ratio ( $L_p$ ): This is the most common measure for dephosphorization efficiency, defined as the ratio of the weight percentage of phosphorus in the slag to that in the metal.[4]
  - $L_p = (\%P) / [\%P]$

A higher  $L_p$  value indicates more effective phosphorus removal from the molten iron.

## Factors Influencing Phosphorus Solubility

The solubility of phosphorus in molten iron, and thus the efficiency of dephosphorization, is not constant. It is significantly influenced by several operational and chemical factors.

### Effect of Temperature

The dephosphorization reaction is exothermic.[3][5] Consequently, lower temperatures favor the transfer of phosphorus from the metal to the slag, thereby decreasing its solubility in the molten iron.[2] Conversely, as the temperature of the molten bath increases, the equilibrium of the reaction shifts to the left, leading to a decrease in the phosphorus partition ratio and potential re-absorption of phosphorus back into the iron (rephosphoration).[2][3]

### Effect of Slag Composition

The chemical composition of the slag is the most critical factor in controlling phosphorus solubility.

- Slag Basicity: Basicity is typically defined by the ratio of basic oxides to acidic oxides (e.g.,  $\% \text{CaO} / \% \text{SiO}_2$ ). Increasing the basicity of the slag enhances its ability to accept  $\text{P}_2\text{O}_5$ , forming stable phosphates and thus promoting dephosphorization.[3][6] CaO is a primary fluxing agent used to achieve high basicity.[4]

- **Oxygen Potential (FeO Content):** The oxidation of phosphorus is a prerequisite for its removal. The oxygen potential at the slag-metal interface, largely determined by the concentration of iron oxide (FeO) in the slag, is crucial.[3] A higher FeO content increases the driving force for the oxidation of phosphorus, leading to better removal.[2][7] However, an excessively high FeO content can have other operational implications. Thermodynamic calculations suggest an optimal FeO content of around 20% for the best dephosphorization effect.[8]
- **Other Oxides:**
  - **Alumina ( $\text{Al}_2\text{O}_3$ ):** An increase in the alumina content of the slag has been shown to significantly decrease the phosphorus partition coefficient.[9] This is attributed to a decrease in the activities of iron oxide and calcium oxide in the slag.[9]
  - **Magnesium Oxide ( $\text{MgO}$ ):** MgO is primarily present due to the dissolution of refractory linings. While it contributes to the overall basicity, its effect on dephosphorization is less pronounced than that of CaO.[10]

## Effect of Alloying Elements in Molten Iron

Elements dissolved in the liquid iron can alter the activity coefficient of phosphorus, thereby influencing its solubility.[8] Carbon, a primary component in hot metal, has a notable effect. The solubility of phosphorus in austenite (a solid phase of iron) decreases with an increasing carbon percentage, causing phosphorus to segregate into the remaining melt during solidification.[11]

## Quantitative Data on Phosphorus Partition

The phosphorus partition ratio ( $L_p$ ) is highly dependent on process variables. The following tables summarize indicative data derived from experimental studies.

Table 1: Effect of Temperature and Slag Basicity on Phosphorus Partition ( $L_p$ )

Temperature (°C)	Slag Basicity (CaO/SiO <sub>2</sub> )	FeO in Slag (wt.%)	Approximate Lp	Reference(s)
1625	2.5 - 3.0	25 - 30	50 - 75	[7]
1635+	2.5 - 3.0	25 - 30	< 60	[7]
1550 - 1650	1.5+	-	High dephosphorization	[12]
1600	2.0	25 - 27	~40 (with no Al <sub>2</sub> O <sub>3</sub> )	[9]

| 1600 | 1.0 | 13 - 15 | ~35 (with no Al<sub>2</sub>O<sub>3</sub>) |[9] |

Table 2: Effect of Alumina (Al<sub>2</sub>O<sub>3</sub>) on Phosphorus Partition (Lp) at 1600°C

Slag Basicity (CaO/SiO <sub>2</sub> )	FeO in Slag (wt.%)	Al <sub>2</sub> O <sub>3</sub> in Slag (wt.%)	Approximate log Kp*	Reference(s)
2.0	25 - 27	0	1.6	[9]
2.0	25 - 27	9 - 11	0.8	[9]
1.0	13 - 15	0	1.5	[9]
1.0	13 - 15	9 - 11	0.9	[9]

\*Note: Kp is the apparent equilibrium constant, which is related to Lp. A decrease in log Kp indicates a decrease in phosphorus removal.

## Experimental Protocols for Determining Phosphorus Solubility

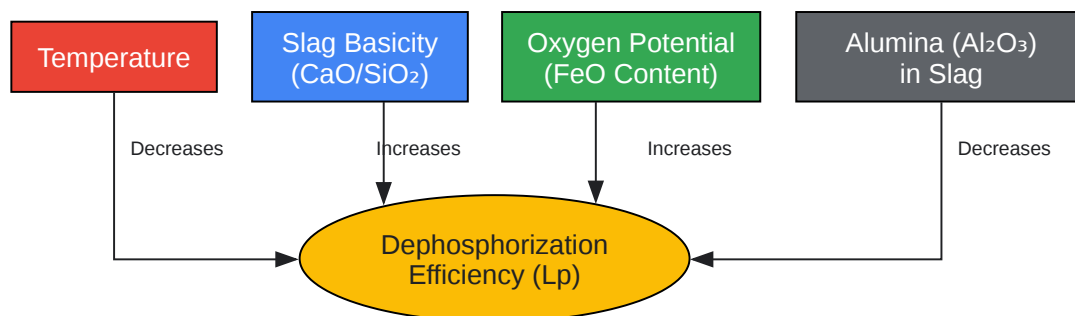
The determination of phosphorus solubility and partition coefficients involves high-temperature equilibrium experiments designed to simulate steelmaking conditions.

### 5.1. High-Temperature Equilibrium Method

- **Material Preparation:** A master Fe-P alloy is prepared. Synthetic slags with precise compositions (e.g., varying CaO, SiO<sub>2</sub>, FeO, Al<sub>2</sub>O<sub>3</sub>) are created by mixing high-purity oxide powders.[\[9\]](#)[\[13\]](#)
- **Experimental Setup:** The experiment is conducted in a high-temperature furnace capable of reaching steelmaking temperatures (typically 1550-1650°C).[\[10\]](#) A crucible, often made of a compatible refractory material like magnesia (MgO), holds the metal and slag.[\[13\]](#)
- **Atmosphere Control:** The oxygen potential of the system is critical and must be precisely controlled. This is often achieved by using a controlled mixture of gases, such as H<sub>2</sub>/H<sub>2</sub>O or CO/CO<sub>2</sub>, flowing through the furnace chamber.[\[10\]](#) In some setups, a solid-oxide galvanic cell is used to measure the oxygen partial pressure in real-time.[\[13\]](#)
- **Equilibration:** The Fe-P alloy and the synthetic slag are charged into the crucible and heated to the target temperature. The system is held at this temperature for a sufficient duration (several hours) to allow the slag and metal to reach chemical equilibrium.
- **Sampling and Quenching:** Once equilibrium is achieved, samples of both the molten metal and the slag are taken. This is often done using a silica tube or a cold steel rod. The samples are rapidly quenched to "freeze" the high-temperature equilibrium and prevent any compositional changes during cooling.
- **Chemical Analysis:** The quenched samples are prepared for analysis. The phosphorus concentration in both the metal and slag samples is determined using analytical techniques. A common and highly sensitive method is the Ascorbic Acid Method, where a molybdenum blue complex is formed and its absorbance is measured spectrophotometrically at 880 nm.[\[14\]](#) Other techniques include Inductively Coupled Plasma (ICP) spectroscopy.

## Visualization of Influencing Factors

The relationship between the primary operational factors and dephosphorization efficiency can be visualized as a logical flow.



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Caption: Key factors influencing the efficiency of dephosphorization in molten iron.

## Conclusion

The solubility of phosphorus in molten iron is a critical parameter in steel manufacturing, directly impacting the quality of the final product. It is not a fixed value but is governed by a complex interplay of thermodynamic factors. Effective control and reduction of phosphorus solubility are achieved by operating at lower temperatures and, most importantly, by carefully managing the slag chemistry to ensure high basicity and adequate oxygen potential. Conversely, components like alumina in the slag can be detrimental to phosphorus removal. A thorough understanding of these principles, supported by precise experimental data, is essential for producing high-quality, low-phosphorus steels.

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